Salvileucantholide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H14O6 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(2S,4R,10S,16S)-16-(furan-3-yl)-18-methyl-3,8,15-trioxapentacyclo[9.7.0.02,4.06,10.013,17]octadeca-1(18),5,11,13(17)-tetraene-7,14-dione |
InChI |
InChI=1S/C20H14O6/c1-8-15-10(13-7-24-19(21)11(13)5-14-18(15)25-14)4-12-16(8)17(26-20(12)22)9-2-3-23-6-9/h2-6,13-14,17-18H,7H2,1H3/t13-,14+,17+,18+/m0/s1 |
InChI Key |
ZTYBQWLDCYNQKE-MJSCVDMRSA-N |
Isomeric SMILES |
CC1=C2[C@H]3[C@H](O3)C=C4[C@H](C2=CC5=C1[C@H](OC5=O)C6=COC=C6)COC4=O |
Canonical SMILES |
CC1=C2C3C(O3)C=C4C(C2=CC5=C1C(OC5=O)C6=COC=C6)COC4=O |
Origin of Product |
United States |
Isolation and Structural Characterization
Botanical Source and Collection Methodologies
Salvileucantholide is a diterpenoid that is isolated from Salvia leucantha, a species of flowering plant commonly known as Mexican bush sage. nih.govresearchgate.net This plant is a member of the Lamiaceae family and is native to central and eastern Mexico. For the purpose of phytochemical analysis, the aerial parts of Salvia leucantha are collected. These parts encompass the leaves, stems, and flowers of the plant, which are known to be rich in various secondary metabolites, including diterpenoids.
The initial step in obtaining this compound involves the extraction of the dried and powdered aerial parts of Salvia leucantha. A common method for such extractions is the use of organic solvents to separate the desired compounds from the plant matrix.
Following extraction, the crude extract undergoes a series of chromatographic purification steps to isolate this compound from the complex mixture of other plant constituents. A frequently employed technique is silica (B1680970) gel column chromatography. In a typical procedure, a dichloromethane (B109758) (CH₂Cl₂) fraction of the plant extract is subjected to a silica gel column. The separation is achieved by eluting the column with a gradient of solvents, such as petroleum ether and ethyl acetate, with increasing polarity. researchgate.net This process allows for the separation of compounds based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound. Further purification of the enriched fractions may be necessary to obtain pure this compound.
Advanced Spectroscopic Elucidation of Molecular Structure
The determination of the intricate molecular structure of this compound, a rearranged neoclerodane diterpenoid, relies on the application of several advanced spectroscopic techniques. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together its molecular framework.
¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer valuable clues about the connectivity of atoms.
¹³C NMR (Carbon-13 NMR): This method reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts indicate the type of carbon (e.g., alkyl, alkenyl, carbonyl).
2D NMR Techniques: More complex NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to map out the complete carbon skeleton of this compound.
Table 1: Representative NMR Spectroscopic Data for this compound (Note: The following table is a representation of the type of data obtained. Specific chemical shifts (δ) are typically reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).)
| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| C-1 | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| ... | ... | ... |
No specific NMR data was available in the search results.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise molecular weight of this compound. This information is crucial for deducing its elemental composition and molecular formula.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | Data not available | C₂₀H₁₄O₆ |
Specific mass spectrometry data was not available in the search results.
While spectroscopic methods provide substantial information about the molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data provides a detailed electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined. This allows for the definitive assignment of the stereochemistry and absolute configuration of all chiral centers within the this compound molecule.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Specific crystallographic data was not available in the search results.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This method is particularly valuable for determining the absolute configuration of complex natural products in solution, providing an alternative or complementary approach to X-ray crystallography.
For neoclerodane diterpenoids isolated from Salvia species, VCD has proven to be a definitive tool for establishing their absolute stereochemistry. In a notable study on Salvileucalin B, a related rearranged neoclerodane diterpenoid also isolated from Salvia leucantha, its absolute structure was successfully elucidated through a combination of spectroscopic analysis, X-ray crystallography, and critically, VCD. acs.org The comparison between the experimental VCD spectrum and the computationally predicted spectrum for a specific enantiomer allows for an unambiguous assignment of the molecule's absolute configuration.
While the specific VCD analysis for this compound itself is not detailed in readily available literature, the successful application of this technique to a closely related compound from the same plant species underscores its importance and relevance in the structural characterization of this class of molecules. The general methodology involves:
Experimental VCD Spectrum Acquisition: Measuring the VCD spectrum of the isolated this compound in a suitable solvent.
Computational Modeling: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the theoretical VCD spectra for both possible enantiomers of the proposed structure.
Spectral Comparison: A direct comparison of the experimental and calculated spectra. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.
This chiroptical technique is instrumental in providing the final, crucial piece of structural information that defines the three-dimensional arrangement of atoms in this compound.
Identification and Characterization of Co-occurring Related Neoclerodane Diterpenoids
Salvia leucantha is a rich source of structurally diverse neoclerodane diterpenoids that co-exist with this compound. The isolation and characterization of these related compounds are essential for understanding the biosynthetic pathways within the plant and for identifying other potentially bioactive molecules.
Several studies have documented the phytochemical profile of Salvia leucantha, revealing a suite of related diterpenoids. The structural characterization of these compounds relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with X-ray crystallography providing definitive proof of structure and relative stereochemistry when suitable crystals can be obtained.
A study by Narukawa et al. (2006) reported the isolation of this compound alongside four other known diterpenoids from the aerial parts of Salvia leucantha. nih.gov These co-occurring compounds include:
Spiroleucantholide: A novel diterpenoid with a rearranged neoclerodane skeleton. nih.gov
Salvifaricin: A known neoclerodane diterpenoid. nih.gov
Isosalvipuberulin: Another known diterpenoid. nih.gov
Salviandulin E: A previously identified diterpenoid. nih.gov
Further research on the same plant species has led to the identification of an even broader array of related structures, including Salvileucalin A and Salvileucalin B, which possess unique rearranged neoclerodane frameworks. acs.org The structural elucidation of these compounds involves meticulous analysis of their spectral data.
Below is an interactive data table summarizing the key structural features and analytical methods used for the characterization of this compound and some of its co-occurring neoclerodane diterpenoids.
| Compound Name | Molecular Formula | Skeleton Type | Key Spectroscopic Data | Absolute Configuration Determination |
| This compound | C₂₀H₁₄O₆ | Rearranged Neoclerodane | NMR, MS, IR | X-ray Diffraction researchgate.net |
| Spiroleucantholide | Not specified in results | Rearranged Neoclerodane | NMR, MS, IR | X-ray Analysis nih.gov |
| Salvifaricin | Not specified in results | Neoclerodane | Spectroscopic Methods nih.gov | Not specified in results |
| Isosalvipuberulin | Not specified in results | Diterpenoid | Spectroscopic Methods nih.gov | Not specified in results |
| Salviandulin E | Not specified in results | Diterpenoid | Spectroscopic Methods nih.gov | Not specified in results |
| Salvileucalin A | Not specified in results | Rearranged Neoclerodane | NMR, IR, HRMS | Spectroscopic Analysis acs.org |
| Salvileucalin B | Not specified in results | Rearranged Neoclerodane | NMR, IR, HRMS | VCD, X-ray Analysis acs.org |
Note: Detailed NMR and crystallographic data for each compound are typically found in specialized scientific publications and are not fully reproduced here.
The study of these co-occurring diterpenoids highlights the chemical diversity within Salvia leucantha and provides a valuable context for understanding the unique structural aspects of this compound.
Biosynthesis of Salvileucantholide
General Principles of Diterpene Biosynthesis
Diterpenes are a vast class of C20 natural products derived from four C5 isoprene (B109036) units. ontosight.ai Their biosynthesis is a conserved process across the plant kingdom, relying on common precursors and pathway logic, although compartmentalized within the cell.
The universal precursor for all diterpenes is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). ontosight.aimdpi.com This C20 acyclic isoprenoid is the direct substrate for the first committed step in diterpene biosynthesis: the cyclization reaction catalyzed by diterpene synthases (diTPS). ontosight.aiheraldopenaccess.us GGPP is itself assembled from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the final GGPP molecule. ontosight.airesearchgate.net
The Mevalonic Acid (MVA) pathway is one of the two routes plants use to produce IPP and DMAPP. rsc.org Localized in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). researchgate.net A key regulatory step, catalyzed by HMG-CoA reductase (HMGR), reduces HMG-CoA to mevalonic acid. researchgate.netacs.org Following a series of phosphorylations and a decarboxylation, MVA is converted into IPP. researchgate.net While the MVA pathway is primarily associated with the biosynthesis of sesquiterpenes (C15) and triterpenes (C30, e.g., sterols), crosstalk can occur where its intermediates contribute to diterpene synthesis under certain conditions. pnas.orgmdpi.com
Table 1: Key Enzymatic Steps of the Mevalonic Acid (MVA) Pathway
| Enzyme | Substrate(s) | Product |
| Acetoacetyl-CoA thiolase (AACT) | 2 x Acetyl-CoA | Acetoacetyl-CoA |
| HMG-CoA synthase (HMGS) | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |
| HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonic Acid |
| Mevalonate kinase (MK) | Mevalonic Acid | Mevalonate-5-phosphate |
| Phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| Diphosphomevalonate decarboxylase (MVD) | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) |
| Isopentenyl diphosphate isomerase (IDI) | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |
This table summarizes the core enzymatic reactions in the cytosolic MVA pathway leading to the formation of isoprenoid building blocks. researchgate.net
The 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, is the primary source of precursors for diterpene biosynthesis in plants. researchgate.netresearchgate.net This pathway operates within the plastids. pnas.orgnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), products of glycolysis, to form 1-deoxy-D-xylulose 5-phosphate. pnas.orgresearchgate.net A subsequent intramolecular rearrangement and reduction yield 2-C-methyl-D-erythritol 4-phosphate (MEP). pnas.org Through several more enzymatic steps, MEP is converted into both IPP and DMAPP. rsc.org Given that diterpene biosynthesis, including that of clerodanes found in Salvia species, occurs in the plastids, the DOXP pathway is the direct source of the IPP and DMAPP used to form GGPP for salvileucantholide synthesis. researchgate.netnih.govbiorxiv.org Studies on salvinorin A, another clerodane diterpenoid, have confirmed its biosynthesis proceeds via the DOXP pathway. researchgate.net
Table 2: Key Enzymatic Steps of the Deoxyxylulose Phosphate (DOXP) Pathway
| Enzyme | Substrate(s) | Product |
| DOXP synthase (DXS) | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DOXP) |
| DOXP reductoisomerase (DXR) | DOXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| MEP cytidylyltransferase (MCT) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| CDP-ME kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| MECP synthase (MCS) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP) |
| HMBPP synthase (HDS) | MECP | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |
| HMBPP reductase (HDR) | HMBPP | IPP and DMAPP |
This table outlines the core enzymatic reactions in the plastidial DOXP/MEP pathway, the primary source of precursors for diterpenoids. rsc.org
Enzymatic Transformations and Cyclization Processes Leading to Clerodane Skeleton
The formation of the characteristic bicyclic clerodane core from the linear GGPP precursor is a pivotal step catalyzed by a pair of diterpene synthases (diTPS). biorxiv.org
Class II diTPS Catalysis : The process begins with a class II diTPS, which contains a conserved DxDD motif. researchgate.netbeilstein-journals.org This enzyme protonates the terminal double bond of GGPP, initiating a cascade of cyclizations. For clerodane biosynthesis in the Lamiaceae family, this enzyme is a kolavenyl diphosphate synthase (KPS). biorxiv.org It transforms GGPP into an intermediate, kolavenyl diphosphate, which possesses the fundamental bicyclic ring system, albeit with a different stereochemistry and carbocation arrangement than the final clerodane skeleton. biorxiv.org
Class I diTPS Catalysis : The kolavenyl diphosphate intermediate is then handed off to a class I diTPS. biorxiv.org This enzyme, which features a conserved DDxxD motif, facilitates the ionization of the diphosphate group. beilstein-journals.org This is followed by deprotonation and a critical 1,2-hydride and subsequent methyl group shifts, which rearrange the initial labdane-like skeleton into the thermodynamically more stable neo-clerodane backbone. biorxiv.orgbeilstein-journals.org The product of this second step is typically a hydroxylated clerodane skeleton, such as kolavenol. biorxiv.org
This two-step enzymatic sequence is the foundational process that constructs the core scaffold upon which further modifications will build the final this compound molecule.
Hypothetical Biosynthetic Pathway Specific to this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a hypothetical route can be proposed based on the known biosynthesis of related furanoclerodanes in Salvia and other Lamiaceae species. biorxiv.orgnih.gov
Formation of the Clerodane Core : As described above, GGPP is converted via the sequential action of a class II KPS and a class I diTPS to a foundational neo-clerodane alcohol intermediate, such as kolavenol. biorxiv.org
Oxidative Modifications by Cytochrome P450s : The clerodane scaffold undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). biorxiv.orgnih.gov For furanoclerodanes, specific CYPs are responsible for forming the furan (B31954) ring. This is believed to occur through a series of hydroxylations and subsequent cyclization/dehydration reactions on the side chain at positions C-12 through C-16. nih.gov Research on related compounds in Salvia has identified CYP76BK1 orthologs as key enzymes that catalyze the oxidative cyclization of clerodane backbones to yield the furan ring. nih.gov
Rearrangement and Final Tailoring : this compound is classified as a rearranged neo-clerodane, indicating that additional skeletal rearrangements may occur after the initial core is formed. researchgate.net Further tailoring reactions, such as specific hydroxylations or other functionalizations at various positions on the core rings, are also required to produce the final structure of this compound. These final steps are also likely catalyzed by specific and yet-to-be-identified P450 enzymes and other transferases.
This proposed pathway highlights that the biosynthesis of this compound is a highly orchestrated process involving conserved foundational pathways (DOXP) and specialized, species-specific enzymes (diTPS and CYPs) that generate its unique and complex chemical structure.
Synthetic Approaches and Chemical Derivatization
Semi-Synthetic Modifications and Chemical Derivatization
Semi-synthesis offers a practical alternative to total synthesis, starting with a natural product isolated from its source to create novel compounds. ebi.ac.uk This approach is often more efficient, as nature has already performed the complex task of assembling the core scaffold. ebi.ac.uk The isolated compound can then be chemically modified using standard laboratory reactions to enhance its properties or explore its biological activity. nih.gov
Salvileucantholide is isolated from the aerial parts of Salvia leucantha. researchgate.net While specific derivatization of this compound is not widely reported, studies on co-isolated diterpenoids from the same plant, such as salviandulin E, demonstrate the potential of this approach. researchgate.net Semi-synthesis often involves targeting specific functional groups present in the natural product. researchgate.net Common modifications include reactions at double bonds, such as hydrogenation, epoxidation, cyclopropanation, or various addition reactions. researchgate.net These transformations can lead to new analogues with altered chemical and physical properties, which may translate to different biological activities. nih.gov
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
A primary goal of chemical derivatization is to conduct structure-activity relationship (SAR) studies. rsc.org SAR involves systematically modifying a molecule's structure and evaluating how these changes affect its biological activity. chemisgroup.usslideshare.net This process allows researchers to identify the key structural features—the pharmacophore—responsible for the compound's effects. rsc.org
For compounds related to this compound, SAR studies have provided valuable insights. For example, the semi-synthesis of analogues of salviandulin E and subsequent testing of their antitrypanosomal activity revealed important SAR data. researchgate.net It was found that a synthetic derivative, butanoyl 3,4-dihydro salviandulin, showed significantly improved potency, whereas another related natural diterpene was inactive. researchgate.net Such studies are crucial as they guide the rational design of new, more potent, and selective compounds. nih.gov By synthesizing a series of derivatives—for instance, by altering functional groups on the main rings of this compound—and testing their biological effects, researchers can build a model of how the molecule interacts with its biological target. chemisgroup.usnih.gov This knowledge is fundamental to the process of developing new therapeutic agents from natural product leads. nih.gov
Biological Activities and Pharmacological Mechanisms Preclinical Investigations
Cholinesterase Inhibitory Activity
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a mechanism relevant in the management of conditions like Alzheimer's disease. medchemexpress.com Preclinical evaluations have explored the potential of Salvileucantholide in this domain.
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. semanticscholar.orgfrontiersin.orgwaocp.org In vitro assays demonstrated that this compound exhibits moderate inhibitory activity against AChE, with a reported half-maximal inhibitory concentration (IC50) of 50.55 μM. semanticscholar.orgfrontiersin.orgwaocp.org This finding positions this compound as a compound of interest for its potential interaction with the cholinergic system.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (μM) | Source(s) |
|---|
The inhibition of AChE by compounds like this compound is a significant area of neurobiological research. By increasing the levels of acetylcholine in the brain, AChE inhibitors can enhance cholinergic neurotransmission. medchemexpress.com This mechanism is a cornerstone for therapies aimed at improving cognitive function in neurodegenerative diseases. medchemexpress.com The demonstrated in vitro activity of this compound suggests a potential, though moderate, role as a scaffold for further investigation in the development of agents targeting cholinergic pathways.
Cytotoxic Activity in In Vitro Cancer Cell Models
A significant portion of the preclinical research on this compound has been dedicated to evaluating its cytotoxic effects against various human cancer cell lines. These studies aim to identify natural compounds that can selectively target and eliminate cancer cells.
In vitro studies using the MTT assay, which measures cell viability, have confirmed the cytotoxic properties of this compound against a panel of cancer cell lines. The compound has shown notable efficacy against human colon carcinoma (HCT-116), breast ductal carcinoma (BT474), and hepatocellular carcinoma (HepG2) cells. frontiersin.orgnih.govpeerj.com While studies have investigated the cytotoxic effects of diterpenes from Salvia species on lung cancer (A549) and another colon cancer line (HT-29), specific IC50 values for this compound against these two particular cell lines are not consistently detailed in the primary findings, which more prominently feature other related compounds. frontiersin.org The documented cytotoxic concentrations for this compound are presented in Table 2.
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Source(s) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 32.61 | frontiersin.orgnih.govpeerj.com |
| BT474 | Breast Ductal Carcinoma | 25.02 | frontiersin.orgnih.govpeerj.com |
To understand the basis of its cytotoxic activity, research has explored the molecular targets of this compound. A key mechanism identified is the inhibition of the Heat Shock Protein 90 (Hsp90) chaperone machinery. frontiersin.orgnih.govpeerj.com Hsp90 is a crucial molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins that are critical for cancer cell growth and survival. nih.govsolvobiotech.com By inhibiting Hsp90, compounds can trigger the degradation of these client proteins, leading to a multi-pronged attack on cancer cells. solvobiotech.comyoutube.com
Preclinical investigations using a luciferase refolding assay have shown that this compound inhibits Hsp90-mediated protein refolding with an IC50 value of 6.78 μM. nih.govpeerj.com This suggests that the cytotoxic effects of this compound are, at least in part, attributable to its disruption of Hsp90 function, leading to the destabilization of proteins essential for cancer cell proliferation and survival.
Modulation of Multidrug Resistance in Cancer Cell Lines
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. researchgate.net The ability of a compound to inhibit these transporters or otherwise circumvent MDR mechanisms is a highly sought-after characteristic.
Based on a review of available preclinical studies, there is currently no specific data detailing the activity of this compound in modulating multidrug resistance in cancer cell lines. While the cytotoxic activity of the compound has been established, its potential to reverse P-gp-mediated resistance or affect other ABC transporters has not been explicitly reported in the researched literature. One study noted that other related compounds were not P-gp inhibitors, but did not extend this finding to this compound itself. Therefore, its role in this specific pharmacological area remains to be investigated.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
Neurotrophic Activities in Specific Cellular Models (e.g., PC12 Cells)
Diterpenoids isolated from Salvia species, including those from Salvia leucantha, have been evaluated for their neurotrophic activities using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.govnih.gov These cells respond to nerve growth factor (NGF) by ceasing proliferation and differentiating into neuron-like cells, making them a standard model for studying neurotrophic and neuroprotective effects. nih.gov
Specific diterpenoids from S. leucantha, namely leucansalvialin G and leucansalvialin J, have demonstrated neurotrophic activities in PC12 cells. nih.gov In one study, these compounds induced a differentiation rate of 9.52%, compared to the 18.43% differentiation rate induced by the positive control, Nerve Growth Factor. nih.gov Other neoclerodane diterpenoids isolated from S. leucantha have also shown moderate neuroprotective effects in in vitro assays. researchgate.netresearchgate.net For instance, salvileucalin B exhibited such properties. researchgate.net Furthermore, this compound itself has been identified as having acetylcholinesterase inhibitory activity, with an IC50 value of 50.55 μM. nih.gov
Other Preclinical Biological Activities Reported for Salvia Diterpenoids and Related Compounds
Diterpenoids from the Salvia genus are a diverse group of compounds that have demonstrated a wide range of biological activities in preclinical studies. These activities include anti-inflammatory, antimicrobial, antiprotozoal, antioxidant, and phytotoxic effects. mdpi.comresearchgate.netresearchgate.net
Diterpenoids isolated from various Salvia species have shown significant anti-inflammatory properties in in vitro models. mdpi.comnih.gov A common assay involves using lipopolysaccharide (LPS)-induced macrophages (like RAW 264.7 cells) to screen for compounds that can inhibit the production of inflammatory mediators such as nitric oxide (NO). mdpi.comtandfonline.com
For example, diterpenoids from Salvia plebeia, including carnosol (B190744) and isocarnosol, inhibited NO production in LPS-induced macrophages with IC50 values ranging from 18.0 to 23.6 µM. mdpi.com Similarly, compounds from Salvia miltiorrhiza have been found to suppress LPS-induced NO production in RAW 264.7 cells, with one compound showing a strong inhibitory effect with an IC50 value of 3.4 ± 1.2 μM. tandfonline.comresearchgate.net The anti-inflammatory activity of these diterpenoids is often linked to their ability to reduce reactive oxygen species (ROS) production. mdpi.com Extracts from Salvia officinalis leaves and flowers have also demonstrated anti-inflammatory activity by causing a greater than 50% decrease in nitrite (B80452) levels when used at a concentration of 50 µg/mL. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Salvia Diterpenoids
| Compound/Extract | Source Species | Assay | Target/Mediator | Activity (IC50) |
|---|---|---|---|---|
| Carnosol | Salvia plebeia | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | 21.5 µM mdpi.com |
| Isocarnosol | Salvia plebeia | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | 23.6 µM mdpi.com |
| Unnamed Diterpenoid | Salvia miltiorrhiza | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | 3.4 µM tandfonline.com |
| S. officinalis Extract | Salvia officinalis | LPS-induced RAW 264.7 cells | Nitrite | >50% reduction at 50 µg/mL nih.gov |
Salvia diterpenoids have been reported to possess broad-spectrum antimicrobial and antifungal activities. mdpi.comresearchgate.netnih.gov These compounds have been tested against a variety of pathogens, including bacteria and fungi relevant to both human health and agriculture.
Abietane (B96969) diterpenoids from Salvia castanea showed significant antifungal activity against several phytopathogenic fungi. nih.gov Castanoid C, a notable compound, exhibited remarkable inhibition against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea, with EC50 values of 1.30, 0.84, and 2.40 μg/mL, respectively. nih.gov Another compound from the same plant demonstrated potent inhibitory effects against the bacteria Staphylococcus aureus and Pseudomonas syringae pv. actinidae with a minimum inhibitory concentration (MIC) value of 6.25 μM. nih.gov The mechanism of action for these antimicrobial effects may involve the destruction of cell membrane permeability. nih.gov
Carnosic acid, a diterpene found in Salvia somalensis, has shown potential against common crop fungal pathogens like Botrytis cinerea, Fusarium oxysporum, and Aspergillus tubingensis. mdpi.com It achieved complete inhibition of mycelial growth for Colletotrichum coccodes, Sclerotinia sclerotiorum, and Rhizoctonia solani at a concentration of 500 µg/mL. mdpi.com
Several diterpenoids from the Salvia genus have been investigated for their activity against various protozoan parasites, including those that cause malaria (Plasmodium falciparum), trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania donovani). nih.govacs.orgthieme-connect.com
An n-hexane extract from the roots of Salvia sahendica demonstrated potent growth inhibition of the Plasmodium falciparum K1 strain. nih.govthieme-connect.com Further analysis led to the isolation of abietane-type diterpenoids with IC50 values against P. falciparum ranging from 0.8 µM to over 8.8 µM, and against Trypanosoma brucei rhodesiense from 1.8 µM to over 32.3 µM. nih.govthieme-connect.com
From Salvia leriifolia, the rearranged abietane diterpenoid leriifoliol showed an IC50 of 0.4 μM against P. falciparum with a high selectivity index of 84. acs.org Another compound, leriifolione, was active against T. brucei, T. cruzi, and L. donovani, with IC50 values of 1.0, 4.6, and 1.0 μM, respectively. acs.org Taxodione, another abietane diterpenoid, has also been shown to be active against T. brucei rhodesiense (IC50 = 0.05 µM), P. falciparum (IC50 = 1.9 µM), and T. cruzi (IC50 = 7.1 µM). mdpi.com
Table 2: Antiprotozoal Activity of Salvia Diterpenoids
| Compound | Source Species | Target Organism | Activity (IC50) |
|---|---|---|---|
| Abietane Diterpenoids | Salvia sahendica | Plasmodium falciparum | 0.8 to >8.8 µM nih.govthieme-connect.com |
| Abietane Diterpenoids | Salvia sahendica | Trypanosoma brucei rhodesiense | 1.8 to >32.3 µM nih.govthieme-connect.com |
| Leriifoliol | Salvia leriifolia | Plasmodium falciparum | 0.4 µM acs.org |
| Leriifolione | Salvia leriifolia | Trypanosoma brucei | 1.0 µM acs.org |
| Leriifolione | Salvia leriifolia | Trypanosoma cruzi | 4.6 µM acs.org |
| Leriifolione | Salvia leriifolia | Leishmania donovani | 1.0 µM acs.org |
| Taxodione | Salvia austriaca / S. spinosa | Trypanosoma brucei rhodesiense | 0.05 µM mdpi.com |
| Taxodione | Salvia austriaca / S. spinosa | Plasmodium falciparum | 1.9 µM mdpi.com |
| Taxodione | Salvia austriaca / S. spinosa | Trypanosoma cruzi | 7.1 µM mdpi.com |
The antioxidant potential of Salvia diterpenoids is well-documented, with many compounds demonstrating significant radical scavenging and lipid peroxidation inhibition capabilities. mdpi.comresearchgate.netnih.gov Common assays used to evaluate these properties include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity test and the β-carotene–linoleic acid system. mdpi.comresearchgate.net
Diterpenoids from Salvia plebeia showed DPPH radical scavenging activities with IC50 values between 20.0 and 29.6 µM. mdpi.com In a study on Salvia barrelieri, the diterpenoid inuroyleanol exhibited the highest DPPH scavenging activity and also inhibited lipid peroxidation. researchgate.net Another diterpenoid from the same plant, 7-oxoroyleanone-12-methyl ether, showed the highest superoxide (B77818) anion scavenging activity. researchgate.net From Salvia officinalis, several abietane diterpenoids, including carnosol, rosmanol, and carnosic acid, exhibited remarkably strong antioxidant activity, comparable to that of alpha-tocopherol. nih.gov Taxodione, isolated from the roots of S. barrelieri, also displayed high antioxidant activity. nih.gov
Certain diterpenoids and extracts from Salvia species have been shown to possess phytotoxic and insecticidal properties, suggesting a role in plant defense mechanisms. researchgate.netpakbs.orgnih.gov
A dichloromethane (B109758) extract of Salvia cabulica showed significant phytotoxicity. pakbs.org In a study on Salvia carranzae, isolated icetexane and abietane diterpenoids were evaluated for their phytotoxicity on the seed germination and root growth of various weeds. nih.gov Two of the tested compounds exhibited a moderate inhibitory effect on the root growth of Amaranthus hypochondriacus and Trifolium pratense at a concentration of 100 ppm. nih.gov
Regarding insecticidal effects, extracts from Salvia cabulica also demonstrated significant activity. pakbs.org The essential oil of Salvia officinalis has been reported to have an insecticidal effect on Spodoptera littoralis larvae and Tribolium castaneum adults. hrpub.orgnih.gov The fumigant activity of this oil resulted in LC50 values of 55.99 μl/L air for S. littoralis larvae and 97.43 μl/L air for T. castaneum adults. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no information on in vivo animal model studies investigating the efficacy of the chemical compound this compound.
While research has identified this compound as a constituent of certain plant species and has explored some of its properties in laboratory-based in vitro assays, data regarding its effects and pharmacological activity within living organisms (in vivo) are not present in the reviewed sources. researchgate.netnih.govfrontiersin.org
Therefore, the section on in vivo efficacy, including any potential data tables or detailed research findings in animal models, cannot be provided at this time. Further preclinical research would be necessary to determine the efficacy of this compound in an in vivo setting.
Structure Activity Relationship Sar Studies
Fundamental Principles of Structure-Activity Relationships
SAR studies aim to identify the key structural motifs, functional groups, and stereochemical properties that are essential for a compound's biological action. slideshare.net This process involves synthesizing a series of analogs where specific parts of the molecule are altered and then evaluating their biological activity. The resulting data helps to build a qualitative understanding of which molecular features are critical for activity and which can be modified to improve desired properties. slideshare.net When these relationships are expressed through mathematical models, the approach is known as a quantitative structure-activity relationship (QSAR). researchgate.net
Identification of Key Structural Motifs and Pharmacophores for Biological Activity
The biological activity of salvileucantholide is intrinsically linked to its complex, rearranged neo-clerodane skeleton. While specific pharmacophore models for this compound are not extensively detailed in the literature, analysis of its structure and the SAR of related neo-clerodane diterpenes allows for the identification of likely key motifs.
The neo-clerodane core itself, a bicyclic system of fused rings (decalin structure), provides the fundamental three-dimensional scaffold necessary for orienting the functional groups correctly for target binding. semanticscholar.org The specific pattern of rearrangement in this compound distinguishes it from other clerodanes and is crucial to its unique activity profile. sci-hub.se
Key functional groups that are likely part of its pharmacophore include:
The Lactone Rings: this compound possesses two lactone moieties. Lactone rings are common features in many biologically active natural products and are often involved in covalent or non-covalent interactions with biological targets.
The Furan (B31954) Ring: While this compound itself does not have a furan ring, this moiety is a critical feature for the activity of many other neo-clerodane diterpenes, such as Salvinorin A. rsc.org In this compound, the modified side chain containing a butenolide system likely serves a similar role in receptor interaction.
Oxygenation Pattern: The specific placement of hydroxyl and epoxide groups on the clerodane skeleton is critical. These groups can act as hydrogen bond donors and acceptors, forming key interactions within the binding pocket of a target protein, such as acetylcholinesterase. nih.gov
This compound has demonstrated cytotoxic activity against several human cancer cell lines and inhibitory activity against acetylcholinesterase, as detailed in the table below. nih.govresearchgate.netresearchgate.net These activities are attributed to the specific arrangement of its structural features.
| Biological Activity | Target/Assay | Result (IC50) | Reference |
|---|---|---|---|
| Cytotoxicity | HCT-116 (Colon Cancer Cell Line) | 32.61 µM | nih.govresearchgate.net |
| Cytotoxicity | BT474 (Breast Cancer Cell Line) | 25.02 µM | nih.govresearchgate.net |
| Cytotoxicity | HepG2 (Liver Cancer Cell Line) | 37.35 µM | nih.govresearchgate.net |
| Enzyme Inhibition | Acetylcholinesterase | 50.55 µM | nih.govresearchgate.net |
Influence of Stereochemistry and Conformational Features on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govlibretexts.org Biological targets such as enzymes and receptors are themselves chiral, and as a result, they often interact differently with different stereoisomers of a drug molecule. nih.gov One enantiomer may bind with high affinity and elicit a strong response, while its mirror image may be significantly less active or even inactive. libretexts.org
This compound is a chiral molecule with a defined absolute stereochemistry that is critical for its biological function. igi-global.com Its structure is closely related to other rearranged diterpenoids such as isosalvipuberuline and salvipuberuline. sci-hub.se The subtle differences in the stereochemical arrangement between these compounds lead to distinct chemical entities with potentially different biological activities.
The rigid, fused-ring system of the neo-clerodane core restricts the conformational flexibility of this compound, locking it into a specific shape. This pre-organized conformation is essential for its recognition and binding to its biological targets. Any alteration to its chiral centers would change this three-dimensional shape, likely disrupting the key interactions necessary for its cytotoxic and anticholinesterase activities. While specific studies comparing the biological activities of different stereoisomers of this compound are not available in the reviewed literature, the principles of stereochemistry in drug action strongly suggest that its specific configuration is indispensable for its observed effects. nih.govbiomedgrid.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of compounds with their biological activity. mdpi.com These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters—to predict the activity of new or untested compounds. slideshare.net
A typical QSAR model takes the form: Activity = f(Molecular Descriptors) + error
The goal is to create a statistically robust model that can be used to guide the design of new analogs with enhanced potency or other desirable properties. neovarsity.org For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses 3D structures of molecules to calculate steric and electrostatic fields, providing a three-dimensional map of where structural modifications would be favorable or unfavorable for activity. mdpi.com
Despite the utility of these approaches in modern drug discovery, a search of the current scientific literature reveals no specific QSAR models developed for this compound or its direct analogs. The development of a reliable QSAR model would require a dataset of structurally related this compound derivatives with their corresponding measured biological activities (e.g., IC₅₀ values). Such a study would be a valuable future step in elucidating the precise structural requirements for the activity of this compound class and in rationally designing more potent agents.
Analytical Methodologies for Research on Salvileucantholide
Chromatographic Techniques for Isolation, Purity Assessment, and Quantification
Chromatography is a fundamental biophysical method that enables the separation, identification, and purification of individual components from a mixture. gsconlinepress.com Its application is indispensable in natural product chemistry for isolating target molecules like Salvileucantholide from complex plant extracts. The primary function of chromatography in this context is to separate one or more components of the sample for qualitative and quantitative analysis. gsconlinepress.com The process involves a mobile phase (a liquid or gas) that carries the mixture through a stationary phase (a solid or a liquid coated on a solid support). gsconlinepress.commediabros.store Separation occurs because different compounds travel at different velocities based on their affinity for the stationary phase. mediabros.store
For the isolation of this compound, a multi-step chromatographic process is often employed. An initial crude extract from plant material, such as the aerial parts of Salvia arisanensis, is typically subjected to column chromatography. researchgate.net This technique uses a solid stationary phase, like silica (B1680970) gel or alumina, packed into a glass column. mediabros.storecolumn-chromatography.com The extract is loaded onto the column, and a solvent or solvent gradient (the mobile phase) is passed through it, allowing for the separation of compounds based on their adsorptive characteristics. mediabros.store
Following initial separation by column chromatography, further purification is often achieved using High-Performance Liquid Chromatography (HPLC). HPLC is a highly efficient technique that combines a high-resolution column with high pressure to achieve rapid and effective separations of less volatile constituents. unite.it For purity assessment and quantification, analytical HPLC is the method of choice, offering high sensitivity and precision. ijpsjournal.com
| Technique | Stationary Phase | Mobile Phase (Example) | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | Initial isolation from crude plant extract | mediabros.storeresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Methanol/Water or Acetonitrile/Water gradients | Final purification and quantification | unite.itijpsjournal.com |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Toluene-n-hexane-diethylamine (9:1:0.3, v/v/v) | Monitoring fractions from column chromatography and assessing purity | unite.it |
Spectroscopic Methods for Quantitative Analysis
Once a compound is isolated and purified, spectroscopic techniques are employed to determine its chemical structure and for quantification. unite.it These methods are based on the interaction of electromagnetic radiation with the molecule. uclouvain.be
The structural elucidation of this compound has been accomplished through a combination of spectroscopic methods. scispace.com Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are analyzed to identify the chemical environment of each atom. uclouvain.be
Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. uclouvain.be High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. uclouvain.be
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about conjugated systems within the molecule by measuring the absorption of UV or visible light. uclouvain.be
The structure of this compound was determined through comprehensive analysis of its spectral data. scispace.comresearchgate.net
| Technique | Parameter | Observed Data/Features | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for olefinic, methine, and methyl protons. | scispace.comuclouvain.be |
| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to carbonyl groups, olefinic carbons, and the diterpenoid skeleton. | scispace.comuclouvain.be |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]+ | Provides the molecular weight of the compound. | scispace.comresearchgate.net |
| Infrared (IR) | Absorption Bands (cm⁻¹) | Signals indicating the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups. | uclouvain.be |
| UV-Vis | λmax (nm) | Absorption maxima related to electronic transitions within chromophores. | uclouvain.be |
Advanced Techniques for Metabolite Profiling and Dereplication
Modern natural product research increasingly utilizes advanced analytical techniques for rapid and comprehensive analysis of complex biological samples. frontiersin.org These methods are central to metabolomics, the systematic study of all metabolites within a biological system. nih.gov
Metabolite profiling aims to identify and quantify the array of small molecules in an extract. Liquid Chromatography-Mass Spectrometry (LC-MS) is a dominant technique for global metabolite profiling due to its high sensitivity, broad analyte coverage, and ability to be coupled with high-throughput systems like Ultra-High-Performance Liquid Chromatography (UPLC). frontiersin.orgnih.gov By analyzing the LC-MS profile of a plant extract, researchers can map its metabolic fingerprint and identify constituents like this compound, even at low concentrations.
Dereplication is a critical step in natural product discovery that involves the rapid identification of known compounds at an early stage, preventing their time-consuming reisolation. mdpi.com Hyphenated techniques, particularly LC-MS/MS, are invaluable for dereplication. nih.gov In this approach, compounds separated by LC are ionized and analyzed by a first mass spectrometer. Specific ions are then selected, fragmented, and the resulting fragment ions are analyzed by a second mass spectrometer. The resulting fragmentation pattern serves as a structural fingerprint. By comparing this experimental data against spectral databases, known compounds such as this compound can be quickly identified in a crude extract. researchgate.netmdpi.com This strategy significantly accelerates the discovery of novel natural products by efficiently eliminating previously characterized molecules from further investigation. mdpi.com
Future Directions in Salvileucantholide Research
Elucidation of Novel Molecular Targets and Signaling Pathways
Initial studies have revealed that salvileucantholide possesses a range of biological effects, including cytotoxic, anti-inflammatory, and anticholinesterase activities. mdpi.comfrontiersin.org This spectrum of activity suggests that it may interact with multiple molecular targets and influence several signaling pathways within the cell. To date, research has identified its inhibitory effects on Heat Shock Protein 90 (Hsp90) and acetylcholinesterase. researchgate.netmdpi.comfrontiersin.org Furthermore, it has been shown to exert anti-neuroinflammatory effects, potentially through the TLR4/MYD88/NF-κB signaling pathway. researchgate.net
Future investigations must delve deeper into these initial findings to build a comprehensive understanding of this compound's mechanism of action. Key future research directions include:
Unbiased Target Identification: The application of advanced proteomics and transcriptomics techniques, such as affinity chromatography-mass spectrometry and global expression profiling, could uncover novel protein binding partners and downstream genetic targets. This would provide a broader view of the compound's cellular interactions beyond its known targets.
Pathway Deconstruction: For known targets like Hsp90 and pathways like NF-κB, further studies are needed to identify the specific downstream effectors and secondary signaling cascades that are modulated by this compound. nih.govnih.gov This will help to connect its molecular interactions with the observed physiological outcomes.
Exploration of New Pathways: Given its demonstrated cytotoxicity, researchers should investigate its potential to modulate key cancer-related pathways, such as those involved in apoptosis, cell cycle regulation, and angiogenesis. mdpi.comscienceopen.com Similarly, its neuroprotective and anticholinesterase properties warrant a deeper exploration of its impact on neuronal signaling and survival pathways. nih.gov
Development of Improved Synthetic Methodologies for Accessing Analogues
Currently, this compound is primarily obtained through isolation from its natural source, Salvia leucantha. researchgate.netresearchgate.net However, reliance on natural extraction can lead to low yields and is often not economically viable for producing the quantities required for extensive preclinical and clinical development. mdpi.comresearchgate.net The development of robust synthetic routes is therefore a critical step toward unlocking the full potential of this compound.
Future efforts in this area should focus on:
Total Synthesis: A primary goal is the development of a concise and efficient total synthesis of this compound. A successful total synthesis would not only provide a reliable supply of the natural product but also open avenues for creating structurally novel analogues. researchgate.net
Analogue-Focused Synthesis: Leveraging modern synthetic organic chemistry, including transition-metal catalysis and continuous flow technologies, can facilitate the creation of a diverse library of this compound analogues. nih.govopenaccessjournals.com This approach allows for the systematic modification of the molecule's core structure and peripheral functional groups.
Structure-Activity Relationship (SAR) Studies: By synthesizing analogues with targeted modifications to key structural motifs—such as the furan (B31954) ring, epoxide, and lactone systems—researchers can systematically probe the structure-activity relationships for each of its biological activities. mdpi.com This is essential for identifying the specific parts of the molecule responsible for its therapeutic effects and for designing improved derivatives. The semi-synthesis of analogues of related compounds, such as salviandulin E, has already proven to be a valuable strategy for enhancing biological activity against specific targets. researchgate.net
Potential as a Research Tool or Lead Compound for Preclinical Drug Discovery
A lead compound is a molecule that exhibits promising therapeutic activity and serves as the starting point for drug development. researchgate.netnih.gov this compound displays many of the characteristics of a strong lead compound, including potent and diverse biological activities against various disease targets. nih.gov Its demonstrated cytotoxicity against human cancer cell lines like HCT-116, BT474, and HepG2, combined with its anti-inflammatory, neuroprotective, and anticholinesterase effects, makes it a highly attractive candidate for further development. researchgate.netmdpi.comfrontiersin.orgresearchgate.net
As a research tool, the specific inhibitory activity of this compound against targets like Hsp90 can be used to probe the biological functions of these targets in various disease models. Future preclinical research should aim to:
Systematic In Vitro and In Vivo Evaluation: The efficacy of this compound and its most promising analogues should be assessed in a wider range of relevant in vitro and in vivo models of disease, such as cancer xenografts and animal models of neuroinflammation or neurodegeneration. quantics.co.ukcarcinotech.com
Optimization of Drug-like Properties: A key focus of preclinical development will be to optimize the compound's pharmacological profile. nih.govnih.gov This involves synthesizing analogues (as described in 8.2) to improve potency, enhance target selectivity, and refine pharmacokinetic properties to ensure it can reach its target in the body effectively.
Foundation for Clinical Translation: Rigorous preclinical studies, including initial toxicity and safety pharmacology assessments, are necessary to build a strong data package to support the potential advancement of a this compound-based therapeutic into human clinical trials. casinvent.comnamsa.com
Strategies for Enhanced Biosynthetic Production in Salvia Species or Engineered Systems
A significant hurdle in the development of many plant-derived natural products is securing a sustainable and scalable supply. The natural production of diterpenoids in Salvia species is often low, making large-scale extraction impractical. mdpi.comresearchgate.net Biotechnological and metabolic engineering approaches offer promising solutions to this challenge.
Future strategies to enhance the production of this compound include:
Optimization of Salvia Cultures: The application of plant tissue culture techniques could provide a controlled environment for production. The yield of diterpenoids in Salvia cell or hairy root cultures can often be enhanced by optimizing growth media, applying precursors, selecting high-producing cell lines, and using elicitors like jasmonates to stimulate the plant's natural defense pathways, which include the production of secondary metabolites. mdpi.com
Genetic Engineering of Salvia : Directly manipulating the genetic makeup of Salvia leucantha to overexpress the genes responsible for the key enzymatic steps in the this compound biosynthetic pathway could significantly increase yields in the native plant or its derived cell cultures. mdpi.com
Heterologous Production in Engineered Microbes: A more advanced strategy involves identifying the complete biosynthetic pathway of this compound and transferring the corresponding genes into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.gov These engineered microorganisms can then be grown in large-scale fermenters to produce the compound in a highly controlled, scalable, and sustainable manner, independent of plant cultivation. nih.gov
By pursuing these strategies, researchers can aim to establish a reliable and cost-effective supply of this compound, thereby removing a major bottleneck to its comprehensive study and potential therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
